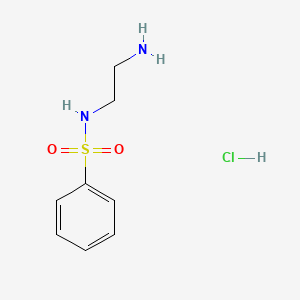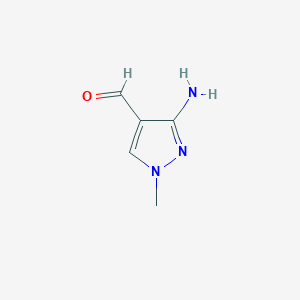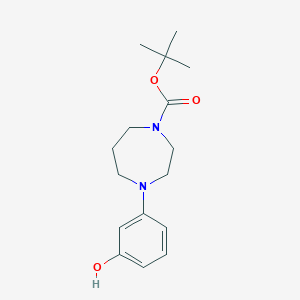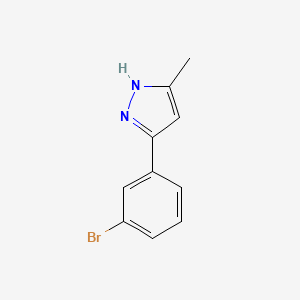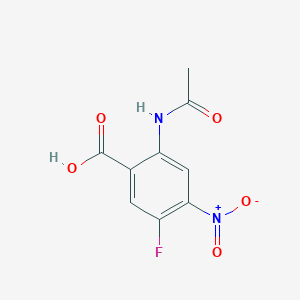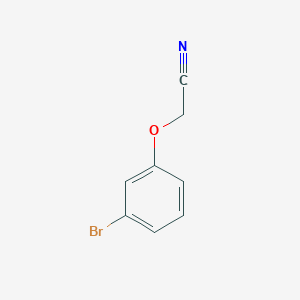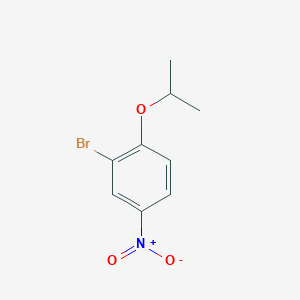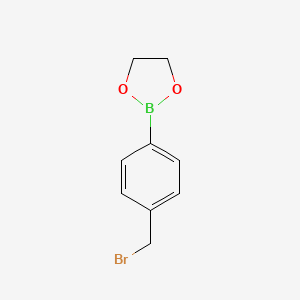
4-Brommethylphenyl-1,3,2-dioxaborolan
Übersicht
Beschreibung
4-Bromomethylphenyl-1,3,2-dioxaborolane is an organoboron compound with the molecular formula C9H10BBrO2 It is a derivative of phenylboronic acid and is characterized by the presence of a bromomethyl group attached to the phenyl ring and a dioxaborolane ring
Wissenschaftliche Forschungsanwendungen
4-Bromomethylphenyl-1,3,2-dioxaborolane has diverse applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Materials Science: Employed in the development of advanced materials, including polymers and electronic materials.
Medicinal Chemistry: Investigated for its potential in drug discovery and development, particularly in the synthesis of boron-containing pharmaceuticals.
Wirkmechanismus
Target of Action
Boronic acids and their esters, such as 4-bromomethylphenyl-1,3,2-dioxaborolane, are commonly used in organic synthesis and medicinal chemistry, often as intermediates in the synthesis of more complex molecules .
Mode of Action
4-Bromomethylphenyl-1,3,2-dioxaborolane is a boronic ester. Boronic esters are known to undergo borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . This reaction is a key step in many synthetic pathways, enabling the formation of carbon-boron bonds.
Biochemical Pathways
Boronic esters are often used in suzuki-miyaura cross-coupling reactions, which are widely used in organic synthesis for the formation of carbon-carbon bonds .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Bromomethylphenyl-1,3,2-dioxaborolane. For instance, the reaction conditions (e.g., temperature, solvent, presence of a catalyst) can affect the efficiency of the borylation reaction . Additionally, storage conditions can impact the stability of the compound .
Biochemische Analyse
Biochemical Properties
4-Bromomethylphenyl-1,3,2-dioxaborolane plays a crucial role in various biochemical reactions. It is known to interact with several enzymes, proteins, and other biomolecules. One of the primary interactions is with enzymes involved in the borylation process, where it acts as a boron source. This compound can also interact with proteins that have boron-binding domains, facilitating the formation of boron-protein complexes. These interactions are essential for the compound’s role in catalysis and molecular recognition processes .
Cellular Effects
The effects of 4-Bromomethylphenyl-1,3,2-dioxaborolane on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can modulate the activity of signaling proteins, leading to altered cellular responses. Additionally, it can affect gene expression by interacting with transcription factors and other regulatory proteins. These interactions can result in changes in cellular metabolism, including alterations in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of 4-Bromomethylphenyl-1,3,2-dioxaborolane involves several key processes. At the molecular level, the compound exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in enzyme activity, affecting various biochemical pathways. Additionally, 4-Bromomethylphenyl-1,3,2-dioxaborolane can influence gene expression by interacting with DNA or RNA, leading to changes in transcription and translation processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromomethylphenyl-1,3,2-dioxaborolane can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromomethylphenyl-1,3,2-dioxaborolane is relatively stable under standard laboratory conditions, but it can degrade over time, leading to reduced efficacy. Long-term exposure to the compound can result in cumulative effects on cellular processes, including changes in cell viability and function .
Dosage Effects in Animal Models
The effects of 4-Bromomethylphenyl-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of 4-Bromomethylphenyl-1,3,2-dioxaborolane can result in toxic or adverse effects, including cellular damage and organ toxicity .
Metabolic Pathways
4-Bromomethylphenyl-1,3,2-dioxaborolane is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. These interactions can affect metabolic flux and the levels of various metabolites. The compound’s metabolism can also influence its biological activity and toxicity, as metabolic products may have different properties compared to the parent compound .
Transport and Distribution
The transport and distribution of 4-Bromomethylphenyl-1,3,2-dioxaborolane within cells and tissues are essential for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it can localize to different cellular compartments, depending on its interactions with intracellular proteins. These interactions can affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of 4-Bromomethylphenyl-1,3,2-dioxaborolane is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, mitochondria, or endoplasmic reticulum, where it can exert its effects on cellular processes. The localization of 4-Bromomethylphenyl-1,3,2-dioxaborolane can also influence its interactions with other biomolecules and its overall efficacy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromomethylphenyl-1,3,2-dioxaborolane typically involves the reaction of 4-bromomethylphenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under reflux conditions in an organic solvent such as toluene. The pinacol ester formation is facilitated by the removal of water, which drives the reaction to completion .
Industrial Production Methods
Industrial production of 4-Bromomethylphenyl-1,3,2-dioxaborolane follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
4-Bromomethylphenyl-1,3,2-dioxaborolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with nucleophiles such as amines, thiols, and alcohols.
Coupling Reactions: It participates in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, alcohols.
Catalysts: Palladium catalysts for Suzuki-Miyaura coupling.
Solvents: Organic solvents like toluene, THF (tetrahydrofuran).
Major Products Formed
Substitution Products: Depending on the nucleophile used, products such as amines, ethers, and thioethers are formed.
Coupling Products: Biaryl compounds are commonly formed in Suzuki-Miyaura reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromomethylphenylboronic Acid: Similar structure but lacks the dioxaborolane ring.
Phenylboronic Acid Pinacol Ester: Similar boron-containing compound but with different substituents.
Uniqueness
4-Bromomethylphenyl-1,3,2-dioxaborolane is unique due to its combination of a bromomethyl group and a dioxaborolane ring, which imparts distinct reactivity and stability compared to other boronic acid derivatives .
Eigenschaften
IUPAC Name |
2-[4-(bromomethyl)phenyl]-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BBrO2/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-4H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNLXZUWZSBFRHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCCO1)C2=CC=C(C=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BBrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80597160 | |
| Record name | 2-[4-(Bromomethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
488133-21-7 | |
| Record name | 2-[4-(Bromomethyl)phenyl]-1,3,2-dioxaborolane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80597160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



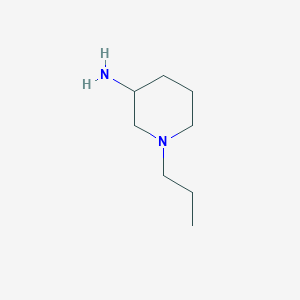
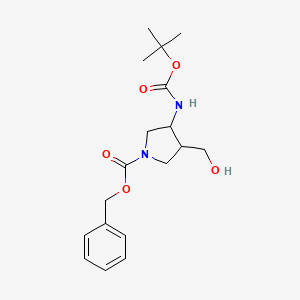
![Tert-butyl 7-amino-3-oxa-9-azabicyclo[3.3.1]nonane-9-carboxylate](/img/structure/B1289645.png)
![9-Boc-7-oxa-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B1289646.png)
